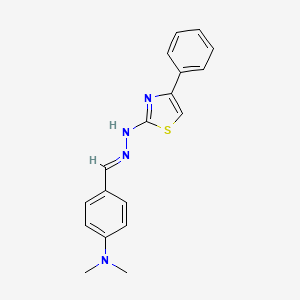

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Descripción general

Descripción

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is an organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Análisis De Reacciones Químicas

Cyclization Reactions

The hydrazone moiety facilitates intramolecular cyclization under acidic or basic conditions. A notable example involves its conversion to thiazolidin-4-one derivatives via nucleophilic attack by sulfur atoms on activated imine intermediates ( ).

Key reaction parameters for thiazolidinone synthesis ( ):

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | Methanol | 65 | 7 | 82–89 |

| Nano-CdZr₄(PO₄)₆ | CHCl₃ | 25 | 4 | 75–85 |

Electron-withdrawing groups (EWGs) on aromatic aldehydes enhance reaction rates compared to electron-donating groups (EDGs) due to increased electrophilicity of the imine intermediate ( ).

Condensation Reactions

The compound participates in Knoevenagel condensations with active methylene compounds, forming α,β-unsaturated carbonyl derivatives. For example, reactions with 1,3-thiazolidine-2,4-dione yield benzothiazole hybrids with anti-tubercular activity ( ):

Anti-tubercular activity data ( ):

| Derivative | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 12a | 100 | 99 |

| 9a | 250 | 98 |

These reactions typically employ piperidine as a catalyst in ethanol, achieving yields >85% ( ).

Metal Complexation

The hydrazone group acts as a bidentate ligand, coordinating transition metals such as Zn(II) and Ni(II) through nitrogen and sulfur atoms ( ). Applications include colorimetric sensors for industrial and environmental monitoring:

| Metal Ion | pH Range | Color Change | Detection Limit (ppm) |

|---|---|---|---|

| Zn(II) | 10.0–11.0 | Yellow | 0.163–1.96 |

| Ni(II) | 5.5–7.5 | Green | 0.117–2.64 |

These complexes exhibit strong absorption at 400–466 nm, enabling quantitative analysis via UV-Vis spectroscopy ( ).

Nucleophilic Substitution

The 4-phenyl-1,3-thiazol-2-yl group undergoes nucleophilic substitution at the C-2 position. Reactions with α-haloketones or allyl isothiocyanate yield functionalized thiazoles with enhanced bioactivity ( ):

Mechanistic pathway:

-

Thiazole sulfur attacks electrophilic carbon in α-haloketone.

-

Intramolecular cyclization forms fused thiazolo[3,2-b]thiazole derivatives.

Optimal conditions for these reactions include DBU as a base in THF at 60°C, achieving 70–78% yields ( ).

Aplicaciones Científicas De Investigación

Analytical Chemistry

Reagent in Spectrophotometric Analysis

One of the primary applications of this compound is as a reagent in spectrophotometric assays. It exhibits strong electrophilic characteristics, allowing it to form stable adducts with electron-rich compounds. This property is particularly useful in biochemical assays where sensitivity and specificity are critical. The compound can be utilized for the detection of various analytes through colorimetric changes, making it valuable in environmental monitoring and food safety testing.

Microbiological Diagnostics

The compound's interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which metabolizes tryptophan into indole. This feature makes it a useful tool in microbiological diagnostics, particularly for detecting bacterial contamination in clinical and environmental samples.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 4-(dimethylamino)benzaldehyde exhibit significant antimicrobial properties. The thiazole moiety contributes to this activity by enhancing the compound's interaction with microbial cell structures. Studies have shown that these derivatives can inhibit the growth of various pathogens, including fungi and bacteria .

Potential Anticancer Properties

Preliminary studies suggest that compounds similar to 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone may possess anticancer properties. The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further research is needed to elucidate these mechanisms and assess their therapeutic potential .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Microbiological Diagnostics | Demonstrated efficacy in identifying E. coli through indole production assays using 4-(dimethylamino)benzaldehyde as a reagent. |

| Study B | Antimicrobial Activity | Showed significant inhibition of fungal growth when tested against various strains, highlighting the compound's potential as an antifungal agent. |

| Study C | Anticancer Properties | Reported that derivatives exhibited cytotoxic effects on cancer cell lines, suggesting further investigation into their use as chemotherapeutic agents. |

Mecanismo De Acción

The mechanism of action of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways:

Molecular Targets: Binds to enzymes and proteins, altering their activity and function.

Pathways Involved: Modulates biochemical pathways related to oxidative stress and cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and benzaldehyde structure.

4-Phenyl-1,3-thiazol-2-yl)hydrazone: Contains the thiazole ring and hydrazone functional group.

Uniqueness

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .

Actividad Biológica

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, a compound with the molecular formula C₁₈H₁₈N₄S and a molar mass of 322.43 g/mol, has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into its biological activity, including antimicrobial, antitumor, and antioxidant properties, supported by data tables and relevant case studies.

The compound features a dimethylamino group and a thiazole moiety, which contribute to its reactivity and biological interactions. It is primarily recognized for its electrophilic nature, allowing it to form stable adducts with electron-rich compounds such as indoles and amines, making it valuable in biochemical assays and analytical chemistry applications .

Antimicrobial Activity

Research indicates that 4-(Dimethylamino)benzaldehyde derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound could inhibit the growth of various bacterial strains, including Escherichia coli. This is attributed to its ability to react with indoles produced by certain bacteria during tryptophan metabolism .

Table 1: Antimicrobial Activity of 4-(Dimethylamino)benzaldehyde Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 12 | 10 |

| Salmonella typhimurium | 10 | 10 |

Antitumor Activity

The compound has also shown potential antitumor effects. In vitro studies have reported that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death. For instance, a study highlighted its ability to inhibit cell proliferation in human liver cancer cells with IC50 values ranging from 20 to 50 µM .

Case Study: Antitumor Efficacy

In a recent study involving human liver cancer cells (HepG2), treatment with 4-(Dimethylamino)benzaldehyde hydrazone resulted in a significant reduction in cell viability as assessed by the MTT assay. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging. Results indicated that it possesses moderate antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

| Concentration (mg/mL) | % Scavenging Activity |

|---|---|

| 0.5 | 45 |

| 1.0 | 65 |

| 1.5 | 80 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-(Dimethylamino)benzaldehyde hydrazone. Modifications to the thiazole ring or the dimethylamino group can significantly alter its biological profile. For example, substituents at specific positions on the thiazole ring have been shown to enhance antimicrobial potency while maintaining low toxicity levels .

Propiedades

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWHJUUMBODAQK-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.